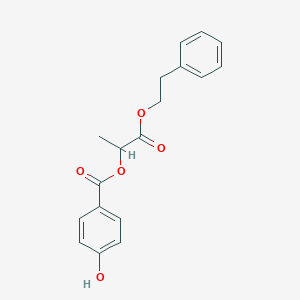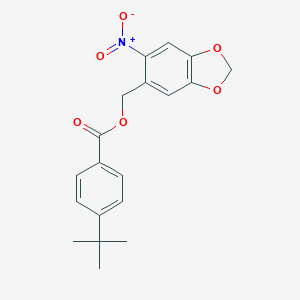
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a nitro group attached to a benzodioxole ring and a tert-butylbenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzodioxole followed by esterification with 4-tert-butylbenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters.
Scientific Research Applications
Chemistry: In chemistry, (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate is used as a precursor in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and is utilized in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme interactions and cellular pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being researched for its anti-inflammatory and anti-cancer activities.
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The nitro group is known to undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- (6-Nitro-1,3-benzodioxol-5-yl)methyl benzoate
- (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate
- (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-ethylbenzoate
Comparison: Compared to its analogs, (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate is unique due to the presence of the tert-butyl group. This group imparts greater steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. The tert-butyl group also enhances the compound’s stability and lipophilicity, making it more suitable for certain industrial and therapeutic applications.
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-19(2,3)14-6-4-12(5-7-14)18(21)24-10-13-8-16-17(26-11-25-16)9-15(13)20(22)23/h4-9H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDADKHVQMIFBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
![7-Chloro-2,3-dimethylthieno[2,3-b][1]benzothiophene](/img/structure/B371231.png)
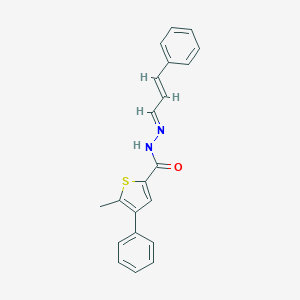
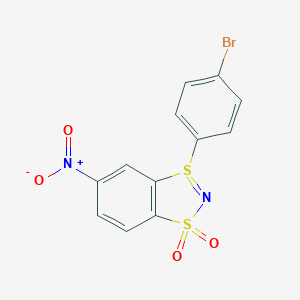
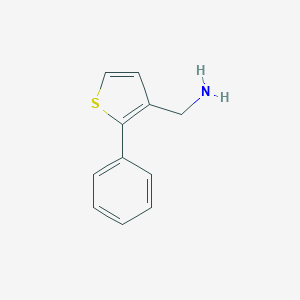
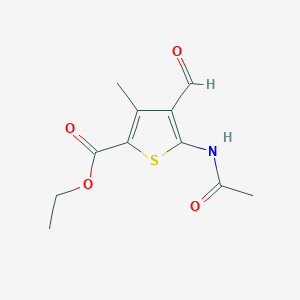
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)
![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
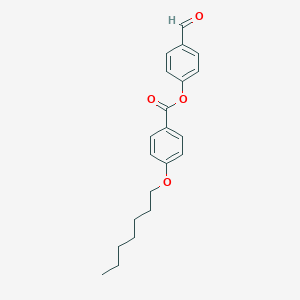
![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B371247.png)
![4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B371249.png)
